molecular formula C19H19NO4 B557960 Fmoc-Aib-OH CAS No. 94744-50-0

Fmoc-Aib-OH

Cat. No.: B557960
CAS No.: 94744-50-0
M. Wt: 325.4 g/mol
InChI Key: HOZZVEPRYYCBTO-UHFFFAOYSA-N
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Description

Fmoc-Aib-OH, also known as Fmoc-alpha-aminoisobutyric acid, is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol .

Mechanism of Action

Fmoc-Aib-OH, also known as Fmoc-2-Aminoisobutyric acid or Fmoc-alpha-methylalanine, is a compound used in organic synthesis and peptide chemistry . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound is primarily used as a protecting group in peptide synthesis . It temporarily protects the amino group of an amino acid to prevent side reactions during chemical reactions .

Mode of Action

The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the chemical synthesis of peptides . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the efficient synthesis of peptides .

Pharmacokinetics

It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

This compound is sensitive to moisture and should be stored in a dry and well-ventilated place . It is recommended to avoid inhalation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Aib-OH can be synthesized through various methods. One common approach involves the use of solid-phase synthesis, where the compound is attached to a resin support. The synthesis typically involves the following steps:

    Attachment to Resin: The amino acid is attached to a resin support using a linker.

    Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    Coupling: The protected amino acid is coupled with other amino acids to form peptides.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound often involves large-scale solid-phase synthesis. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Aib-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry

Fmoc-Aib-OH is extensively used in peptide synthesis, particularly in the development of novel peptides and proteins. It serves as a building block for creating complex peptide structures .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the design of peptide-based inhibitors and probes .

Medicine

The compound has shown potential as an anticancer agent, inhibiting the growth of prostate cancer cells and inducing cell death by inhibiting protein synthesis .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in solid-phase peptide synthesis makes it valuable for large-scale peptide production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for efficient protection of the amino group during peptide synthesis. Its ability to inhibit protein synthesis and induce cell death makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373235
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94744-50-0
Record name 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94744-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035
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